A Technical Guide to the Spectroscopic Characterization of 2-(3-Methylpyridin-4-yl)acetic acid hydrochloride
A Technical Guide to the Spectroscopic Characterization of 2-(3-Methylpyridin-4-yl)acetic acid hydrochloride
This guide provides an in-depth analysis of the expected spectroscopic data for 2-(3-Methylpyridin-4-yl)acetic acid hydrochloride, a key intermediate in pharmaceutical synthesis. As direct experimental data for this specific compound is not widely available in public literature[1], this document serves as a predictive and instructional resource for researchers, scientists, and drug development professionals. By leveraging fundamental spectroscopic principles and data from analogous structures, we will outline the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) features, along with robust protocols for their acquisition.
Introduction: The Structural Significance of 2-(3-Methylpyridin-4-yl)acetic acid hydrochloride
2-(3-Methylpyridin-4-yl)acetic acid hydrochloride is a heterocyclic compound incorporating a pyridine ring, a carboxylic acid functional group, and a methyl substituent. The hydrochloride salt form enhances its stability and solubility in polar solvents, which is a critical consideration for analytical characterization and subsequent synthetic applications. Understanding its precise chemical structure through spectroscopic analysis is paramount for quality control, reaction monitoring, and ensuring the integrity of downstream products. This guide will provide a comprehensive framework for interpreting the spectral data of this molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Skeleton
NMR spectroscopy is the most powerful tool for determining the detailed structure of an organic molecule in solution. For 2-(3-Methylpyridin-4-yl)acetic acid hydrochloride, both ¹H and ¹³C NMR will provide invaluable information about the electronic environment of each atom.
Predicted ¹H NMR Spectrum
The proton NMR spectrum will reveal the number of different types of protons, their chemical environment, and their connectivity. The presence of the hydrochloride will lead to the protonation of the pyridine nitrogen, significantly influencing the chemical shifts of the aromatic protons.
Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |
| Pyridine-H (Position 2) | ~8.5 | Singlet (s) | 1H | Located ortho to the protonated nitrogen, experiencing strong deshielding. |
| Pyridine-H (Position 6) | ~8.4 | Doublet (d) | 1H | Situated ortho to the protonated nitrogen, showing significant deshielding and coupling to the proton at position 5. |
| Pyridine-H (Position 5) | ~7.8 | Doublet (d) | 1H | Found meta to the protonated nitrogen, coupled to the proton at position 6. |
| Methylene (-CH₂-) | ~3.8 | Singlet (s) | 2H | Adjacent to both the electron-withdrawing pyridine ring and the carboxylic acid group. |
| Methyl (-CH₃) | ~2.5 | Singlet (s) | 3H | Attached to the pyridine ring. |
| Carboxylic Acid (-COOH) | >12.0 | Broad Singlet (br s) | 1H | Highly deshielded due to the acidic nature and hydrogen bonding. |
Predicted ¹³C NMR Spectrum
The carbon-13 NMR spectrum will provide information on the carbon framework of the molecule.
Table 2: Predicted ¹³C NMR Chemical Shifts
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |
| Carboxylic Acid (C=O) | ~175 | Characteristic chemical shift for a carboxylic acid carbonyl carbon. |
| Pyridine-C (Positions 2, 4, 6) | 140-155 | Aromatic carbons adjacent to the protonated nitrogen are significantly deshielded. |
| Pyridine-C (Positions 3, 5) | 125-135 | Other aromatic carbons in the pyridine ring. |
| Methylene (-CH₂-) | ~40 | Aliphatic carbon adjacent to the pyridine ring and carboxylic acid. |
| Methyl (-CH₃) | ~20 | Aliphatic carbon of the methyl group. |
Experimental Protocol for NMR Data Acquisition
A detailed methodology for acquiring high-quality NMR spectra is crucial for accurate structural elucidation.
Workflow for NMR Analysis
Caption: A standardized workflow for acquiring NMR data.
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The IR spectrum of 2-(3-Methylpyridin-4-yl)acetic acid hydrochloride will show characteristic absorption bands for the carboxylic acid, the aromatic ring, and the C-H bonds.
Table 3: Predicted IR Absorption Bands
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity | Rationale |
| O-H Stretch (Carboxylic Acid) | 2500-3300 | Broad | Characteristic broad absorption due to hydrogen bonding of the carboxylic acid dimer.[2][3] |
| C=O Stretch (Carboxylic Acid) | ~1710 | Strong | Typical carbonyl stretch for a carboxylic acid. |
| C=N and C=C Stretches (Pyridine) | 1400-1600 | Medium to Strong | Aromatic ring vibrations. |
| C-H Bends (Aromatic) | 700-900 | Medium to Strong | Out-of-plane bending vibrations indicative of the substitution pattern on the pyridine ring. |
| C-H Stretches (Aliphatic) | 2850-3000 | Medium | Stretching vibrations of the methylene and methyl groups. |
Experimental Protocol for IR Data Acquisition
Workflow for IR Analysis
Caption: A standard procedure for obtaining an IR spectrum of a solid sample.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, allowing for the determination of the molecular weight and elucidation of the structure.
Predicted Mass Spectrum
For 2-(3-Methylpyridin-4-yl)acetic acid, the molecular formula is C₈H₉NO₂ and the molecular weight is 151.16 g/mol . The hydrochloride salt will likely not be observed in the gas phase. Using electrospray ionization (ESI) in positive mode, the protonated molecule [M+H]⁺ at m/z 152.1 would be expected.
Table 4: Predicted Key Mass-to-Charge Ratios (m/z)
| m/z | Ion | Predicted Fragmentation Pathway |
| 152.1 | [M+H]⁺ | Protonated parent molecule. |
| 108.1 | [M+H - CO₂]⁺ | Loss of carbon dioxide from the carboxylic acid group. |
| 93.1 | [M+H - CO₂ - CH₃]⁺ | Subsequent loss of the methyl group. |
Predicted Fragmentation Pathway
Caption: A plausible fragmentation pathway for 2-(3-Methylpyridin-4-yl)acetic acid in positive ion mode ESI-MS.
Experimental Protocol for Mass Spectrometry Data Acquisition
Workflow for Mass Spectrometry Analysis
Caption: A general workflow for acquiring ESI-MS data.
Conclusion
This technical guide provides a comprehensive, albeit predictive, spectroscopic analysis of 2-(3-Methylpyridin-4-yl)acetic acid hydrochloride. The outlined ¹H NMR, ¹³C NMR, IR, and MS data are based on established principles and data from analogous compounds. The provided experimental protocols offer a robust starting point for researchers to obtain high-quality data for this compound. Accurate and thorough spectroscopic characterization is a non-negotiable step in modern chemical research and development, ensuring the identity, purity, and structural integrity of key chemical entities.
References
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Azad, R. K., et al. (2023). Hydrogen Bonding Interaction of Acetic Acid -Pyridine Binary Mixture Using Raman and Dft Studies. SSRN. Available at: [Link]
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PubChem. (n.d.). 2-(3-methylpyridin-4-yl)acetic acid hydrochloride. Retrieved February 23, 2026, from [Link]
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NIST. (n.d.). Acetic acid. NIST Chemistry WebBook. Retrieved February 23, 2026, from [Link]
